molecular formula C13H13NO2 B472966 N-(2-phenylethyl)-2-furamide CAS No. 153579-79-4

N-(2-phenylethyl)-2-furamide

Cat. No.: B472966
CAS No.: 153579-79-4
M. Wt: 215.25g/mol
InChI Key: JXBQSQNRBAFMRW-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide core substituted with a 2-phenylethyl group at the nitrogen atom. Its structure consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked via an amide bond to a phenylethyl moiety. This compound belongs to a broader class of furamide derivatives, which are studied for their diverse pharmacological and chemical properties.

Properties

IUPAC Name

N-(2-phenylethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBQSQNRBAFMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GI-557174 typically involves a multi-step process that includes the formation of key intermediates. The initial steps often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the desired product . The reaction conditions are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of GI-557174 may involve large-scale synthesis using advanced techniques such as preparative HPLC. This method allows for the efficient separation and purification of the compound from complex mixtures, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: GI-557174 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

GI-557174 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of GI-557174 involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and signal transduction pathways . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular functions.

Comparison with Similar Compounds

Fentanyl and Its Analogs

Fentanyl derivatives share the N-(2-phenylethyl)piperidinyl backbone but differ in their amide substituents. Key comparisons include:

Compound Name Key Structural Features Pharmacological Notes Regulatory Status
N-(2-Phenylethyl)-2-furamide Furan-2-carboxamide + 2-phenylethyl group Limited data; inferred low opioid affinity Not listed in Schedule I
Furanylfentanyl Furan-2-carboxamide + piperidinyl-phenyl group High mu-opioid receptor affinity; linked to overdose deaths Schedule I in multiple jurisdictions
Valeryl Fentanyl Pentanamide + piperidinyl-phenyl group Increased lipophilicity; prolonged half-life Schedule I
Mirfentanyl Pyrazinyl substituent + piperidinyl group Enhanced receptor binding selectivity Controlled substance

Structural Insights :

  • The piperidinyl-phenyl motif in fentanyl analogs (e.g., furanylfentanyl) is critical for high opioid receptor binding. This compound lacks this motif, likely resulting in reduced opioid activity .
  • Amide substituent variations : Replacing the furan ring (as in valeryl fentanyl) with aliphatic chains alters lipophilicity and metabolic stability .

Other Furamide Derivatives

Furamides with modified aromatic or heterocyclic substituents exhibit distinct properties:

Compound Name Key Structural Features Pharmacological Notes
N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide Benzophenone + hydroxylated phenyl group Anti-hyperlipidemic activity; improved solubility due to polar groups
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide Tetrahydro-2H-pyran + pyrazole Heterocyclic diversity may enhance CNS targeting
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide Benzimidazole + chiral phenylethyl group Potential kinase inhibition or antiviral effects

Structural Insights :

  • Polar groups (e.g., hydroxyl in ) enhance water solubility and metabolic clearance.
  • Heterocyclic additions (e.g., benzimidazole in ) introduce hydrogen-bonding sites, improving target selectivity.

Non-Furamide Analogs with Phenylethyl Motifs

Compounds sharing the 2-phenylethyl group but differing in core structures:

Compound Name Core Structure Functional Impact
Ohmefentanyl Propanamide + hydroxy group Increased receptor affinity due to hydroxyl
U-47700 Benzamide + dimethylamino Non-furan opioid with high potency

Structural Insights :

  • The 2-phenylethyl group is a common feature in opioid agonists, facilitating hydrophobic interactions with receptor pockets .

Structure-Activity Relationship (SAR) Trends

Phenylethyl Group : Essential for receptor binding in opioid-active analogs (e.g., fentanyl derivatives) .

Amide Substituent :

  • Aliphatic chains (e.g., valeryl fentanyl) increase lipophilicity and duration of action .
  • Aromatic rings (e.g., benzoylphenyl) enhance target specificity .

Heterocyclic Modifications: Piperidinyl groups (furanylfentanyl) boost opioid receptor affinity . Benzimidazole or pyrazole () may redirect activity toward non-opioid targets.

Biological Activity

N-(2-phenylethyl)-2-furamide is a compound of interest due to its potential biological activities, particularly in the fields of analgesic and anticancer research. The following sections will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a furan ring and a phenethyl group. This structure is believed to contribute to its biological activity, particularly its interaction with various biological targets.

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 203.24 g/mol

Analgesic Properties

Research indicates that this compound exhibits analgesic properties similar to other compounds in the furan class. It is believed to act primarily as an agonist at opioid receptors, which are critical in pain modulation.

  • Mechanism of Action :
    • The compound binds to the μ-opioid receptor (MOR), leading to analgesic effects comparable to those of morphine but with a different efficacy profile.
    • Studies suggest that while it has a high binding affinity for MOR, its functional efficacy may be lower compared to traditional opioids like fentanyl and morphine .
  • Case Study Findings :
    • In animal models, this compound demonstrated significant anti-nociceptive effects when administered intravenously, reducing pain responses induced by thermal stimuli .
    • Its effects were reversible by the opioid antagonist naltrexone, confirming its mechanism as an opioid receptor agonist.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

  • In Vitro Studies :
    • The compound has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. It induces apoptosis through mechanisms involving mitochondrial pathways and caspase activation .
    • A study reported that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
  • Mechanisms of Action :
    • The compound appears to disrupt cellular signaling pathways critical for cancer cell survival and proliferation, potentially through the modulation of NF-κB and other transcription factors involved in apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggest:

  • Absorption and Distribution : Due to its lipophilicity, the compound is expected to cross the blood-brain barrier effectively.
  • Metabolism : Initial studies indicate potential metabolism via CYP450 enzymes, similar to other furan derivatives; however, detailed metabolic pathways need further elucidation .

Comparative Biological Activity

To provide a clearer picture of this compound's biological activity compared to related compounds, the following table summarizes key findings:

CompoundPrimary ActivityMechanism of ActionReference
This compoundAnalgesicμ-opioid receptor agonist
FentanylAnalgesicμ-opioid receptor agonist
MorphineAnalgesicμ-opioid receptor agonist
CurcuminAnticancerInduces apoptosis via multiple pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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